molecular formula C13H9Cl3O2 B14423929 3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol CAS No. 83329-72-0

3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol

Cat. No.: B14423929
CAS No.: 83329-72-0
M. Wt: 303.6 g/mol
InChI Key: XAKQYTSKUIWCFZ-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol is a chlorinated phenol compound known for its antimicrobial, antifungal, and antiparasitic properties. It is commonly used in various industrial and medical applications due to its effectiveness against a wide range of microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol typically involves the chlorination of phenolic compounds. One common method includes the reaction of 4-chlorophenol with formaldehyde in the presence of a catalyst, followed by further chlorination .

Industrial Production Methods

Industrial production often involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a chlorination reactor with continuous monitoring of temperature and pH levels to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies related to microbial resistance and as a model compound for studying chlorinated phenols.

    Medicine: Investigated for its potential use as an antimicrobial and antifungal agent.

    Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol is believed to involve the uncoupling of oxidative phosphorylation. This disrupts the energy production in microorganisms, leading to their death. The compound targets cellular membranes and enzymes involved in energy metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,2’-methylenebis [4-chloro-]
  • Bis (chlorohydroxyphenyl)methane
  • Bis (2-hydroxy-5-chlorophenyl)methane
  • 4-Chlorophenol
  • TETRACHLOROPHENE

Uniqueness

3,4-Dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol is unique due to its specific chlorination pattern, which enhances its antimicrobial properties compared to other similar compounds. Its ability to disrupt oxidative phosphorylation makes it particularly effective against a broad spectrum of microorganisms .

Properties

CAS No.

83329-72-0

Molecular Formula

C13H9Cl3O2

Molecular Weight

303.6 g/mol

IUPAC Name

3,4-dichloro-2-[(5-chloro-2-hydroxyphenyl)methyl]phenol

InChI

InChI=1S/C13H9Cl3O2/c14-8-1-3-11(17)7(5-8)6-9-12(18)4-2-10(15)13(9)16/h1-5,17-18H,6H2

InChI Key

XAKQYTSKUIWCFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CC2=C(C=CC(=C2Cl)Cl)O)O

Origin of Product

United States

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